molecular formula C7H7F2NO2S B1458961 3-Difluoromethanesulfonylaniline CAS No. 24906-76-1

3-Difluoromethanesulfonylaniline

Cat. No.: B1458961
CAS No.: 24906-76-1
M. Wt: 207.2 g/mol
InChI Key: FCOOMKBBMQXONN-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylaniline is a chemical compound with the molecular formula C7H7F2NO2S It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to an aniline moiety

Properties

IUPAC Name

3-(difluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-2-5(10)4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOOMKBBMQXONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278047
Record name 3-[(Difluoromethyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24906-76-1
Record name 3-[(Difluoromethyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24906-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Difluoromethyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Difluoromethanesulfonylaniline typically involves the introduction of a difluoromethyl group to an aniline derivative. One common method includes the reaction of aniline with difluoromethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethanesulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

Scientific Research Applications

3-Difluoromethanesulfonylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • 3,5-Difluorobenzenesulfonamide
  • Difluoromethylthioethers

Comparison: 3-Difluoromethanesulfonylaniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

3-Difluoromethanesulfonylaniline (CAS No. 24906-76-1) is a chemical compound notable for its unique structural features, including a difluoromethyl group and a sulfonyl group attached to an aniline moiety. This arrangement imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target involved, such as enzyme inhibition or receptor activation.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Gene Expression : By interacting with histone deacetylases (HDACs), it can alter histone acetylation, thereby affecting gene transcription profiles.
  • Cell Signaling : The compound may modulate various signaling pathways, impacting cellular responses to external stimuli.
  • Cellular Metabolism : It can influence metabolic pathways, potentially altering energy production and utilization within cells.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its solubility characteristics, which are critical for its application in biological systems. The compound exhibits solubility in organic solvents but limited solubility in water, affecting its absorption and bioavailability in vivo.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound can protect neuronal cells from amyloid beta-induced toxicity. It was observed to reduce levels of pro-inflammatory cytokines and oxidative stress markers in cell cultures, indicating potential neuroprotective effects.

In Vivo Studies

Animal model studies show that the dosage of this compound significantly influences its biological effects:

  • Low Doses : Effective modulation of enzyme activity and gene expression with minimal toxicity.
  • High Doses : Increased risk of adverse effects without proportional therapeutic benefits.

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
Gene ExpressionEnhanced transcriptionHDAC inhibition leading to increased histone acetylation
Cell SignalingModulation of pathwaysInteraction with signaling molecules
Cellular MetabolismAltered energy productionInfluence on metabolic pathways

Case Study 1: Neuroprotective Effects

A study published in 2022 explored the neuroprotective properties of this compound in vitro. The results indicated that the compound significantly reduced neuronal cell death induced by amyloid beta, suggesting its potential role in treating neurodegenerative diseases.

Case Study 2: Enzyme Modulation

Research conducted on the enzyme-modulating effects of this compound revealed that it acts as a substrate for specific enzymes, facilitating biochemical transformations crucial for cellular metabolism. This modulation was shown to enhance metabolic efficiency under certain conditions, highlighting its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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